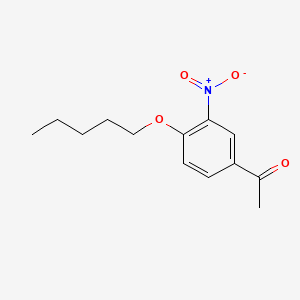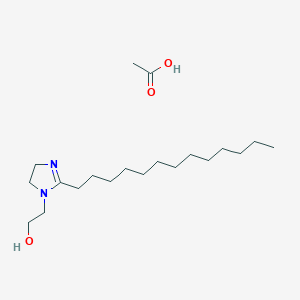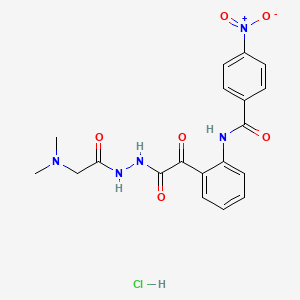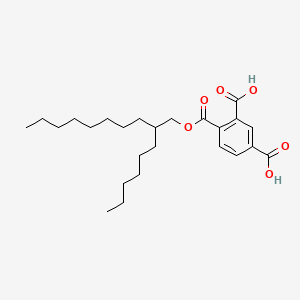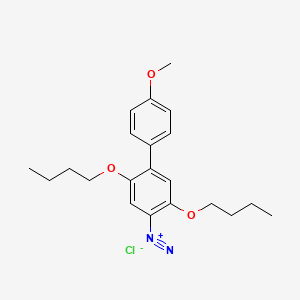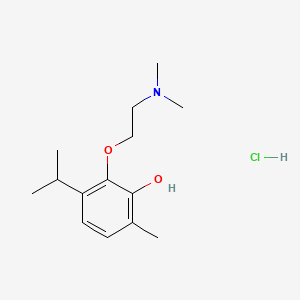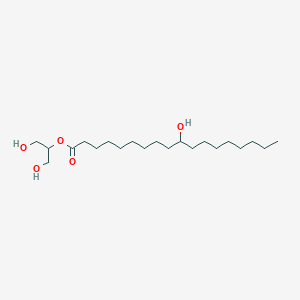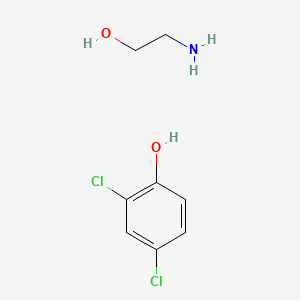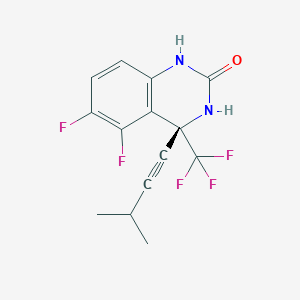
2(1H)-Quinazolinone, 5,6-difluoro-3,4-dihydro-4-(3-methyl-1-butynyl)-4-(trifluoromethyl)-, (4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Quinazolinone, 5,6-difluoro-3,4-dihydro-4-(3-methyl-1-butynyl)-4-(trifluoromethyl)-, (4S)- is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by the presence of fluorine atoms, a trifluoromethyl group, and a butynyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinazolinone, 5,6-difluoro-3,4-dihydro-4-(3-methyl-1-butynyl)-4-(trifluoromethyl)-, (4S)- typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,6-difluoroanthranilic acid and 3-methyl-1-butyne.
Formation of Quinazolinone Core: The quinazolinone core is formed through a cyclization reaction, often involving the use of a dehydrating agent like phosphorus oxychloride.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Addition of Butynyl Group: The butynyl group is added through a coupling reaction, typically using a palladium catalyst under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with different functional groups replacing the fluorine atoms or trifluoromethyl group.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its fluorine atoms and trifluoromethyl group make it an interesting subject for studying the effects of these groups on chemical reactivity and stability.
Biology
In biology, the compound is investigated for its potential as a bioactive molecule. Quinazolinones are known to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of fluorine atoms and a trifluoromethyl group may enhance these activities.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Quinazolinones have been studied for their potential as inhibitors of various enzymes and receptors, making them candidates for drug development. The specific structure of this compound may offer unique interactions with biological targets.
Industry
In industry, the compound may be used as an intermediate in the synthesis of other valuable chemicals. Its unique structure and reactivity make it a useful building block for the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2(1H)-Quinazolinone, 5,6-difluoro-3,4-dihydro-4-(3-methyl-1-butynyl)-4-(trifluoromethyl)-, (4S)- involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes or receptors, disrupting normal cellular processes. The presence of fluorine atoms and a trifluoromethyl group can enhance its binding affinity and specificity for these targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(1H)-Quinazolinone: The parent compound without the additional substituents.
5,6-Difluoro-2(1H)-Quinazolinone: A simpler derivative with only the fluorine atoms.
4-(Trifluoromethyl)-2(1H)-Quinazolinone: A derivative with only the trifluoromethyl group.
Uniqueness
The uniqueness of 2(1H)-Quinazolinone, 5,6-difluoro-3,4-dihydro-4-(3-methyl-1-butynyl)-4-(trifluoromethyl)-, (4S)- lies in its combination of substituents. The presence of both fluorine atoms and a trifluoromethyl group, along with the butynyl group, imparts unique chemical and biological properties. This combination can enhance its reactivity, stability, and potential biological activities compared to simpler quinazolinone derivatives.
Propriétés
Numéro CAS |
214287-92-0 |
|---|---|
Formule moléculaire |
C14H11F5N2O |
Poids moléculaire |
318.24 g/mol |
Nom IUPAC |
(4S)-5,6-difluoro-4-(3-methylbut-1-ynyl)-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one |
InChI |
InChI=1S/C14H11F5N2O/c1-7(2)5-6-13(14(17,18)19)10-9(20-12(22)21-13)4-3-8(15)11(10)16/h3-4,7H,1-2H3,(H2,20,21,22)/t13-/m0/s1 |
Clé InChI |
MDBZEMXWDCNPQW-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)C#C[C@]1(C2=C(C=CC(=C2F)F)NC(=O)N1)C(F)(F)F |
SMILES canonique |
CC(C)C#CC1(C2=C(C=CC(=C2F)F)NC(=O)N1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


